Trigonelline

Catalog No.
S573614
CAS No.
535-83-1
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trigonelline

CAS Number

535-83-1

Product Name

Trigonelline

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]

Solubility

In water, 1.0X10+6 mg/L at 25 °C (est) /miscible/

Synonyms

3-Carboxy-1-methylpyridinium Hydroxide Inner Salt; Betaine Nicotinate; Caffearine; Coffearin; Coffearine; Gynesine; N-Methylnicotinate; N-Methylnicotinic Acid

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]

Diabetes and Metabolic Disorders

Studies have explored the antidiabetic potential of trigonelline. It has been shown to improve blood sugar control by:

  • Enhancing insulin secretion: Trigonelline may stimulate pancreatic beta cells to release more insulin, a key hormone regulating blood sugar .
  • Improving insulin sensitivity: Research suggests trigonelline may increase the body's sensitivity to insulin, leading to better utilization of blood sugar .
  • Reducing oxidative stress: Trigonelline's antioxidant properties may help combat oxidative stress, a contributing factor to diabetes and its complications .

Physical Description

Solid

Color/Form

Prisms, aqueous, from alcohol + wate

XLogP3

1.2

LogP

log Kow = -2.53 (est)

UNII

3NQ9N60I00

Related CAS

60388-20-7 (tosylate)
6138-41-6 (chloride)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Fenugreek seeds are known for their characteristic smell of soup seasoning and as an ingredient of Indian curry. Traditionally the seeds are used as macerate for the treatment of diabetes, cough, and flatulence, to increase breast milk secretion, and for anti-inflammatory and aphrodisiac effects. The use is limited by its unpleasant smell and bitter taste which can be modified by adding mint leaves to the macerate. Antidiabetic properties are attributed mainly to galactomannan, 4-hydroxyisoleucin (4-OH-Ile), diosgenin and trigonelline. These substances demonstrate direct antidiabetic properties in clinical studies by increasing insulin secretion (4-OH-Ile), decreasing insulin resistance and glucose resorption from the GIT (galactomannan) and improvement in B-cells regeneration (trigonelline). Besides this main effect, the herb improves blood lipid spectre (4-OH-Ile, diosgenin), and has reno-protective (4-OH-Ile, trigonelline), neuroprotective (trigonelline) and antioxidant (diosgenin, trigonelline) effects. Antidiabetic efficacy of trigonelline is comparable to glibenclamide treatment and more effective than sitagliptine therapy. Given the large body of evidence and promising results in comparison with standard pharmacotherapy, fenugreek active substances have a potential to become a source of new antidiabetic medication.Key words: fenugreek Trigonella foenum-graecum diabetes mellitus type 2 biological activity.
/EXPL THER/ There is evidence that Trigonella foenum-graecum L. (fenugreek), a traditional Chinese herb, and its components are beneficial in the prevention and treatment of diabetes and central nervous system disease. The pharmacological activities of trigonelline, a major alkaloid component of fenugreek, have been more thoroughly evaluated than fenugreek's other components, especially with regard to diabetes and central nervous system disease. Trigonelline has hypoglycemic, hypolipidemic, neuroprotective, antimigraine, sedative, memory-improving, antibacterial, antiviral, and anti-tumor activities, and it has been shown to reduce diabetic auditory neuropathy and platelet aggregation. It acts by affecting beta cell regeneration, insulin secretion, activities of enzymes related to glucose metabolism, reactive oxygen species, axonal extension, and neuron excitability. However, further study of trigonelline's pharmacological activities and exact mechanism is warranted, along with application of this knowledge to its clinical usage. This review aims to give readers a survey of the pharmacological effects of trigonelline, especially in diabetes, diabetic complications and central nervous system disease. In addition, because of its pharmacological value and low toxicity, the reported adverse effects of trigonelline in experimental animal models and humans are briefly reviewed, and the pharmacokinetics of trigonelline are also discussed.

Vapor Pressure

3.18X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

535-83-1

Associated Chemicals

Trigonelline hydrochloride; 6138-41-6

Wikipedia

Trigonelline
N-methylnicotinic acid

Methods of Manufacturing

Plant seeds, coffee beans, synthetically by heating nicotinic acid with methyl iodide and treatment with silver oxide

General Manufacturing Information

/Has/ phytotoxic and growth regulatory properties. ... Trigonelline, a betaine derivative of nicotinic acid, arrests cell division at the G2 phase after DNA transcription. ... It has some selectivity towards legumes, arresting cell division in root tips of several leguminous species, while having no measurable effect on wheat or common sunflower ...

Interactions

The effects of both coffee components and coffee extract on the electrical responses of GABA(A) receptors expressed in Xenopus oocytes were studied by injecting cRNAs of the alpha(1) and beta(1) subunits of the bovine receptors. The aqueous extract of coffee dose-dependently inhibited the GABA-elicited responses, whereas the lipophilic extract of coffee by diethyl ether slightly potentiated it at low doses (0.1-0.4 uL/mL) but showed inhibition at high doses (0.5-0.8 uL/mL). Theophylline inhibited the response in a noncompetitive mechanism (K(i) = 0.55 mM), whereas theobromine and trigonelline hydrochloride inhibited it in a competitive manner, K(i) = 3.8 and 13 mM, respectively... /Trigonelline hydrochloride/

Dates

Modify: 2023-08-15

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